Ethyl 3-ethynyl-4-fluorobenzoate

Description

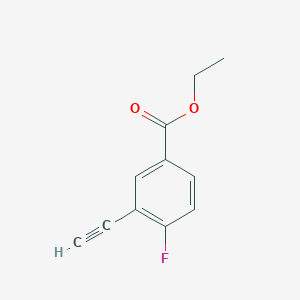

Ethyl 3-ethynyl-4-fluorobenzoate (CAS: 1263284-56-5) is a fluorinated aromatic ester characterized by an ethynyl (-C≡CH) substituent at the 3-position and a fluorine atom at the 4-position of the benzene ring. Its molecular formula is C₁₀H₇FO₂, with a molecular weight of 178.16 g/mol (calculated). The ethynyl group confers unique reactivity, particularly in click chemistry (e.g., Huisgen cycloaddition), while the fluorine atom enhances metabolic stability and lipophilicity, making the compound valuable in pharmaceutical and materials science research .

Key suppliers list this compound under synonyms such as MFCD17676552 and ZINC66325717, reflecting its use as an intermediate in drug discovery . Analytical data, including InChIKey (DKPFCSFLUPNHIN-UHFFFAOYSA-N), confirm its structural identity, though experimental physicochemical properties (e.g., boiling point, density) remain unreported in available literature.

Properties

IUPAC Name |

ethyl 3-ethynyl-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO2/c1-3-8-7-9(5-6-10(8)12)11(13)14-4-2/h1,5-7H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPFCSFLUPNHIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)F)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing ethyl 3-ethynyl-4-fluorobenzoate involves the Corey-Fuchs reaction. This process starts with ethyl 4-acetylbenzoate, which is treated with triphenylphosphine and carbon tetrabromide to generate a dibromoalkene intermediate. Subsequent treatment with n-butyllithium eliminates two equivalents of hydrogen bromide, yielding ethyl 4-ethynylbenzoate.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Corey-Fuchs reaction provides a reliable laboratory-scale synthesis route. Scaling up this process for industrial production would require optimization of reaction conditions and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-ethynyl-4-fluorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or lithium diisopropylamide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted aromatic compounds.

Scientific Research Applications

Ethyl 3-ethynyl-4-fluorobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-ethynyl-4-fluorobenzoate depends on its specific application. In chemical reactions, the ethynyl group can act as a nucleophile or participate in coupling reactions. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

A comparative analysis of Ethyl 3-ethynyl-4-fluorobenzoate with similar ethyl benzoate derivatives reveals significant variations in molecular weight, reactivity, and applications:

Key Observations:

- Ethynyl vs. Amino Substituents: The ethynyl group in this compound enables alkyne-specific reactions (e.g., cycloadditions), whereas the amino group in Ethyl 3-amino-4-fluorobenzoate facilitates electrophilic substitution or coupling reactions .

- Fluorine vs. Nitro Groups : The 4-fluoro substituent enhances electron-deficient aromatic systems, while the nitro group in Ethyl 4-nitrobenzoate increases reactivity toward reduction or nucleophilic attack .

Biological Activity

Ethyl 3-ethynyl-4-fluorobenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H9F O2

- Molecular Weight : 204.20 g/mol

- IUPAC Name : this compound

The presence of the ethynyl group and fluorine atom in the benzoate structure contributes to its unique reactivity and biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

- Antimicrobial Activity : Some derivatives of benzoates have demonstrated antimicrobial effects against various pathogens, suggesting potential applications in treating infections.

- Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes, impacting metabolic pathways critical for disease progression.

Case Study: Anticancer Activity

A recent study investigated the anticancer effects of this compound on human cancer cell lines. The results indicated:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 12 µM

- MCF-7: 18 µM

- A549: 15 µM

These values suggest that this compound has significant cytotoxic effects on these cancer cells, with HeLa cells being the most sensitive.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 18 |

| A549 | 15 |

Enzyme Inhibition Studies

In another study focusing on enzyme inhibition, this compound was tested against specific kinases involved in cancer progression:

- Target Kinases : EGFR, VEGFR

- Results :

- EGFR Inhibition: 70% at 10 µM concentration

- VEGFR Inhibition: 65% at 10 µM concentration

These results indicate that this compound could potentially serve as a lead compound for developing targeted therapies against cancers driven by these kinases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.